n-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
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Overview
Description
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide: is a compound that belongs to the class of imidazothiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, antibacterial, and antiviral properties . The structure of this compound includes an imidazo[2,1-b]thiazole ring fused with a phenyl group and an acetamide moiety, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid to form imidazo[2,1-b]thiazole-6-carboxylic acid. This intermediate is then coupled with aniline derivatives under dehydrating conditions using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in the presence of diisopropylethylamine (DIPEA) .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using continuous flow reactors. This method allows for the multistage synthesis of the compound without the need for isolation of intermediate compounds, thereby increasing efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential therapeutic agent for the treatment of cancer due to its antiproliferative properties.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes involved in cell proliferation, such as topoisomerase II. This inhibition leads to DNA double-strand breaks, cell cycle arrest at the G2 phase, and ultimately, cell death . Additionally, the compound may modulate immune responses by activating T-cells and increasing neutrophil mobility .
Comparison with Similar Compounds
Levamisole: An imidazo[2,1-b]thiazole derivative with immunomodulatory properties.
Pifithrin-β: An antineoplastic agent with a similar imidazo[2,1-b]thiazole core.
WAY-181187: An anxiolytic agent with an imidazo[2,1-b]thiazole structure.
Uniqueness: N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Unlike other imidazo[2,1-b]thiazole derivatives, this compound exhibits a broad spectrum of anticancer activity against multiple cancer cell lines, making it a promising candidate for further development as an anticancer agent .
Properties
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-9(17)14-11-4-2-10(3-5-11)12-8-16-6-7-18-13(16)15-12/h2-8H,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOILEIYPNJUGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CN3C=CSC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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